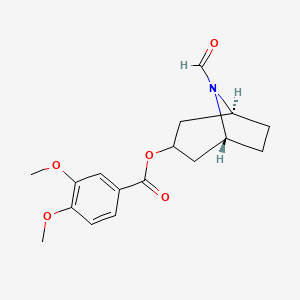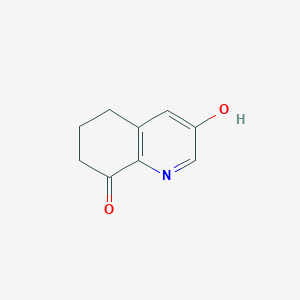
Nalpha-Cinnamoylhistamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-Cinnamoylhistamine is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives
Vorbereitungsmethoden
The synthesis of Nalpha-Cinnamoylhistamine typically involves the reaction of cinnamic acid with histamine. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of cinnamic acid and the amino group of histamine The reaction is usually carried out in an organic solvent like dichloromethane at room temperature
Analyse Chemischer Reaktionen
Nalpha-Cinnamoylhistamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the cinnamoyl and histamine moieties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the double bond in the cinnamoyl group.
Substitution: this compound can undergo substitution reactions, particularly at the amino group of the histamine moiety.
Wissenschaftliche Forschungsanwendungen
Nalpha-Cinnamoylhistamine has several scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Nalpha-Cinnamoylhistamine involves its interaction with specific molecular targets. It is believed to interact with histamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular behavior .
Vergleich Mit ähnlichen Verbindungen
Nalpha-Cinnamoylhistamine can be compared to other cinnamoyl derivatives and histamine analogs:
Cinnamic Acid: A precursor in the synthesis of this compound, cinnamic acid is an aromatic compound with a benzene ring and a carboxylic acid group.
Histamine: A biogenic amine involved in local immune responses, histamine is a key component of this compound.
Cinnamoyl Derivatives: Other compounds with a cinnamoyl group, such as cinnamoyl chloride, share structural similarities but differ in their reactivity and applications.
This compound is unique due to its combined structure of cinnamic acid and histamine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23708-06-7 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
(E)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c18-14(7-6-12-4-2-1-3-5-12)16-9-8-13-10-15-11-17-13/h1-7,10-11H,8-9H2,(H,15,17)(H,16,18)/b7-6+ |
InChI-Schlüssel |
HCENGXRZXKAJLN-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
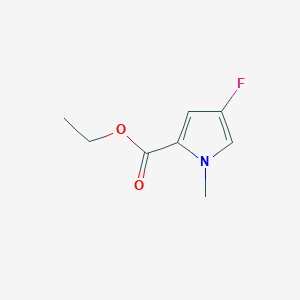
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
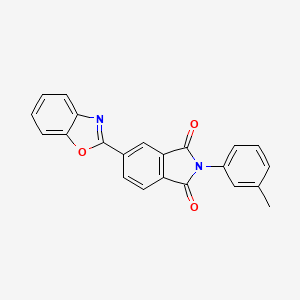
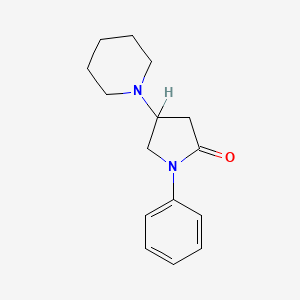

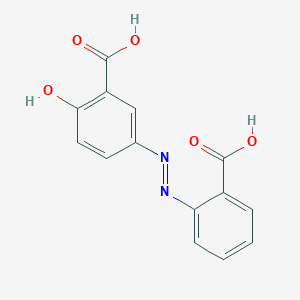
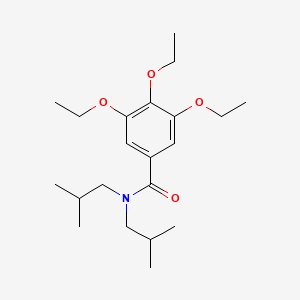
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
